(E)-3-(3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-([1,1’-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a biphenyl group, a phenyl-pyrazole moiety, and a cyanoacrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-([1,1’-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl and pyrazole intermediates. These intermediates are then coupled through a series of reactions, including nitration, reduction, and cyclization, to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on optimizing the purity and minimizing the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-([1,1’-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(3-([1,1’-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.
Biology
In biological research, this compound is investigated for its potential biological activities. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.
Medicine
In medicine, (E)-3-(3-([1,1’-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide is explored for its potential therapeutic applications. Researchers may study its efficacy and safety as a drug candidate for treating various diseases, including cancer, inflammation, and infectious diseases.
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties can contribute to the development of products with enhanced performance and functionality.
Mechanism of Action
The mechanism of action of (E)-3-(3-([1,1’-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-3-(3-([1,1’-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide include other biphenyl-pyrazole derivatives and cyanoacrylamide-containing compounds. Examples include:
- (E)-3-(3-(4-biphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide
- (E)-3-(3-(4-biphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylate
Uniqueness
The uniqueness of (E)-3-(3-([1,1’-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide lies in its specific structural features and the resulting chemical and biological properties. Its combination of a biphenyl group, a phenyl-pyrazole moiety, and a cyanoacrylamide group provides a distinct profile that can be leveraged for various applications in research and industry.
Properties
IUPAC Name |
(E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O/c26-16-21(25(27)30)15-22-17-29(23-9-5-2-6-10-23)28-24(22)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h1-15,17H,(H2,27,30)/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQITDQHOWFGHY-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=C(C#N)C(=O)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3/C=C(\C#N)/C(=O)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.